2-Propanol, 1-mercapto-2-methyl-
Overview
Description
2-Propanol, 1-mercapto-2-methyl- is an organic compound with the molecular formula C4H10OS. It is a type of alcohol with a hydroxyl (OH) group and a thiol (SH) group attached to a propane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be a chain transferring agent in the formation of polymeric chains .
Mode of Action
The compound acts as a chain transferring agent in the formation of polymeric chains with low molecular weight and short chain length . This suggests that it may interact with its targets by donating or accepting electrons, thereby influencing the formation and length of polymeric chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 1-mercapto-2-methyl- can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol with hydrogen sulfide in the presence of a catalyst. Another method includes the use of Grignard reagents, where a suitable organomagnesium compound reacts with a carbonyl compound to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-mercapto-2-methyl- often involves large-scale chemical reactions under controlled conditions. The use of high-pressure reactors and specific catalysts ensures the efficient production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-mercapto-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions to form ethers and thioethers
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include disulfides, alkanes, ethers, and thioethers. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-Propanol, 1-mercapto-2-methyl- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar to 2-Propanol, 1-mercapto-2-methyl-, but with a shorter carbon chain.
1-Mercapto-2-propanol: Lacks the methyl group present in 2-Propanol, 1-mercapto-2-methyl-.
3-Mercapto-3-methylbutan-1-ol: Has a different carbon backbone structure
Uniqueness
2-Propanol, 1-mercapto-2-methyl- is unique due to its specific combination of hydroxyl and thiol groups attached to a branched propane backbone. This structure imparts distinct chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-methyl-1-sulfanylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWXGBGVVJDFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537376 | |
Record name | 2-Methyl-1-sulfanylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14967-17-0 | |
Record name | 2-Methyl-1-sulfanylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.